Bardoxolone methyl (2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid methyl ester) is a synthetic triterpenoid, belonging to the oleanane class of chemical compounds. [] It acts as a potent activator of the nuclear factor (erythroid-derived 2)-like 2 (Nrf2) signaling pathway, a master regulator of the cellular antioxidant response. [, , , , ] Bardoxolone methyl is of significant interest in scientific research for its potential therapeutic applications in a variety of diseases associated with oxidative stress and inflammation, including chronic kidney disease, cancer, and cardiovascular diseases. [, , , ]
Synthesis Analysis
Bardoxolone methyl can be synthesized from oleanolic acid in a five-step process that achieves a yield of approximately 50%. [] This synthesis requires only one to two chromatographic purification steps and can produce gram quantities of bardoxolone methyl. []
Molecular Structure Analysis
Bardoxolone methyl is a semi-synthetic triterpenoid derived from oleanolic acid. [, ] It contains a cyano group at position 2, ketone groups at positions 3 and 12, and a methyl ester at position 28. [] Its structure features a conjugated diene system at positions 1,9(11) within the oleanane skeleton. []
Mechanism of Action
Bardoxolone methyl exerts its biological effects primarily through the activation of the Nrf2 pathway. [, , , ] It achieves this by binding to Kelch-like ECH-associated protein 1 (Keap1), a negative regulator of Nrf2. [, , , , ] This binding disrupts the Keap1-Nrf2 complex, allowing Nrf2 to translocate to the nucleus and induce the transcription of antioxidant and cytoprotective genes. [, , , , , , ] In addition to Nrf2 activation, Bardoxolone methyl also inhibits the NF-κB pathway, further contributing to its anti-inflammatory effects. [, ]
Physical and Chemical Properties Analysis
Bardoxolone methyl is an orally bioavailable compound. [] While specific physical and chemical properties data are limited within the provided research, its synthesis and formulation methods suggest stability and suitability for various experimental applications. []
Applications
Chronic Kidney Disease: Bardoxolone methyl demonstrated the ability to increase estimated glomerular filtration rate (eGFR) in patients with chronic kidney disease (CKD), particularly in the context of type 2 diabetes. [, , , , , , , , , , , ] It showed promise in improving kidney function markers, although its clinical use has been hindered by concerns regarding potential adverse effects. [, , , ]
Cancer: Studies explored the potential of Bardoxolone methyl as an anti-cancer agent, leveraging its anti-inflammatory and cytoprotective properties. [, ] Research suggested potential benefits in specific cancer types, including mantle cell lymphoma and anaplastic thyroid carcinoma. []
Cardiovascular Diseases: Preclinical studies investigated the effects of Bardoxolone methyl on cardiovascular health, highlighting its potential to improve endothelial function and reduce oxidative stress in cardiac tissue. [, , ]
Future Directions
Understanding the Mechanisms of Action: While the role of the Nrf2 pathway in Bardoxolone methyl's activity is well-established, further research is needed to fully elucidate its complex interactions with other cellular pathways and identify potential off-target effects. [, , , , ]
Developing Safer Analogs: The development of Bardoxolone methyl analogs with improved safety profiles and reduced adverse effects is a crucial area for future research. [, , , , , ]
Exploring New Therapeutic Applications: Given its multi-faceted effects on cellular processes, investigating the potential of Bardoxolone methyl in other diseases characterized by oxidative stress and inflammation, such as neurodegenerative diseases and inflammatory disorders, holds promise. [, ]
Personalized Medicine: Further research is needed to identify patient populations that are most likely to benefit from Bardoxolone methyl treatment and to develop personalized treatment strategies that minimize the risk of adverse effects. [, , ]
Related Compounds
Oleanolic Acid
Compound Description: Oleanolic acid is a naturally occurring triterpenoid, serving as the foundational scaffold for developing Bardoxolone methyl and other analogs within the AIM (Antioxidant Inflammation Modulator) class []. Known for its mild anti-inflammatory and anti-carcinogenic properties, it served as the starting point for structural modifications to enhance potency [].
Relevance: Oleanolic acid represents the parent compound of Bardoxolone methyl, sharing a core triterpenoid structure. The development of Bardoxolone methyl involved modifications to the oleanolic acid scaffold to amplify its anti-inflammatory and cytoprotective effects [].
Bardoxolone
Compound Description: Bardoxolone is a synthetic triterpenoid and a potent inducer of the Keap1-Nrf2 pathway []. It directly interacts with regulatory cysteine residues on Keap1, leading to Nrf2 accumulation in the nucleus and subsequent transcription of antioxidant and cytoprotective genes []. Bardoxolone demonstrates potent anti-inflammatory effects in vitro and in vivo in an Nrf2-dependent manner [].
Relevance: Bardoxolone is a direct precursor to Bardoxolone methyl. The key difference lies in the presence of a methyl ester group in Bardoxolone methyl, which enhances its oral bioavailability compared to Bardoxolone [].
RTA 405
Compound Description: RTA 405 is a synthetic triterpenoid analog of Bardoxolone methyl [, ]. While initial studies showed promising results in rodent models of diabetes and obesity [], a study using ZDF (Zucker Diabetic Fatty) rats reported poor tolerability with RTA 405, characterized by adverse effects on food intake, weight, lipid profiles, and liver health. Notably, this study employed an impure batch of RTA 405, raising concerns about the validity of these findings [, ].
Relevance: RTA 405 is structurally analogous to Bardoxolone methyl, designed to elicit similar biological effects [, ]. The inconsistent findings regarding its safety and efficacy underscore the importance of using highly purified compounds in preclinical studies to avoid confounding results [, ].
Dihydro-CDDO-trifluoroethyl amide (dh404)
Compound Description: dh404 is a synthetic triterpenoid analog of Bardoxolone methyl, specifically designed for improved rodent tolerability []. Despite this, preliminary studies in ZDF rats showed a trend toward increased GFR with dh404, but also concerning increases in proteinuria, glomerulosclerosis, and interstitial inflammation []. Additionally, some rats developed inflammatory granulomatous lesions resembling renal cell pseudotumors [].
Bardoxolone Imidazole (CDDO-Im)
Compound Description: Bardoxolone Imidazole (CDDO-Im) is a synthetic triterpenoid analog of Bardoxolone methyl with potent Nrf2-activating properties []. In preclinical studies, CDDO-Im demonstrated efficacy in suppressing tubular damage in a mouse model of acute kidney injury (AKI) progressing to CKD [].
Relevance: Structurally related to Bardoxolone methyl, CDDO-Im shares its ability to activate the Nrf2 pathway and exhibits renoprotective effects in preclinical models []. The development of CDDO-Im highlights the exploration of structural modifications within this class of compounds to optimize efficacy and potentially circumvent adverse effects observed with Bardoxolone methyl [].
UBE-1099
Compound Description: UBE-1099 is a novel, reversible, and non-covalent inhibitor of the Keap1-Nrf2 protein-protein interaction (PPI) [, ]. Unlike Bardoxolone methyl, which binds covalently to Keap1, UBE-1099 exerts its effects through a non-covalent mechanism []. Preclinical studies demonstrate its efficacy in ameliorating glomerulosclerosis, renal inflammation, and fibrosis in a mouse model of Alport syndrome []. Notably, UBE-1099 significantly prolonged the lifespan of these mice, suggesting potential as a therapeutic agent for CKD [].
Relevance: While structurally distinct from Bardoxolone methyl, UBE-1099 shares its target pathway, inhibiting Keap1 and ultimately activating Nrf2 [, ]. This distinct mechanism of action, avoiding covalent modification of Keap1, positions UBE-1099 as a potential alternative for Nrf2 activation, potentially mitigating the adverse effects associated with Bardoxolone methyl [, ].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Azilsartan is a benzimidazolecarboxylic acid that is benzimidazole-7-carboxylic acid substituted at position 2 by a methoxy group and at position 1 by a 2'-[(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)biphenyl-4-yl]methyl group. Used (as the prodrug, azilsartan medoxomil) for treatment of hypertension. It has a role as an angiotensin receptor antagonist and an antihypertensive agent. It is a benzimidazolecarboxylic acid, a 1,2,4-oxadiazole and an aromatic ether. Azilsartan is an Angiotensin 2 Receptor Blocker. The mechanism of action of azilsartan is as an Angiotensin 2 Type 1 Receptor Antagonist. The physiologic effect of azilsartan is by means of Decreased Blood Pressure. Azilsartan is an angiotensin II receptor blocker (ARB) used in the therapy of hypertension. It is associated with a low rate of transient serum aminotransferase elevations, but has yet to be linked to instances of acute liver injury. See also: Azilsartan Kamedoxomil (active moiety of).
Azimsulfuron is an N-sulfonylurea that is urea in which a nitrogen attached to one of the nitrogens has been replaced by a 4,6-dipyrimidin-2-yl group while a hydrogen attached to the other urea nitrogen has been replaced by a [1-methyl-4-(2-methyl-2H-tetrazol-5-yl)-1H-pyrazol-5-yl]sulfonyl group. An acetolactate synthase inhibitor, it is used as a herbicide for the control of a variety of broad-leaved and sedge weeds in paddy fields and other aquatic situations. It has a role as a herbicide and an EC 2.2.1.6 (acetolactate synthase) inhibitor. It is an aromatic ether, a biaryl, a N-sulfonylurea, a member of tetrazoles and a pyrazole pesticide.
Azilsartan medoxomil is a carboxylic ester obtained by formal condensation of the carboxy group of azilsartan with the hydroxy group of 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one. A prodrug for azilsartan, it is used for treatment of hypertension. It has a role as a prodrug, an angiotensin receptor antagonist and an antihypertensive agent. It is a member of benzimidazoles, a dioxolane, a cyclic carbonate ester, a 1,2,4-oxadiazole, an aromatic ether and a carboxylic ester. It is functionally related to an azilsartan. It is a conjugate acid of an azilsartan medoxomil(1-). Azilsartan medoxomil is a prodrug that is broken down to azilsartan, which belongs in the angiotensin-receptor blocking (ARB) drug class. It is a selective AT1 subtype angiotensin II receptor antagonist. Azilsartan medoxomil is a relatively recently-developed antihypertensive drug that was first approved by the FDA in February 2011. Many guidelines recommend the use of ARBs as first-line therapy when initiating antihypertensive therapy and indicate that the clinical efficacy of ARBs is comparable to angiotensin-converting enzyme (ACE) inhibitors that are also used as first-line treatment for hypertension. Azilsartan medoxomil is marketed under the brand name Edarbi. It is used to treat hypertension as monotherapy or in combination with other antihypertensive drugs. It is also available in a combination product with [chlorthalidone]. As hypertension is a major risk factor for cardiovascular disease, early management of hypertension has several implications on patients' survival rate and quality of life in the future. Lowering blood pressure is associated with a reduced risk of fatal and nonfatal cardiovascular events, primarily strokes and myocardial infarctions. Azilsartan medoxomil is thus speculated to lower mortality rates and the onset of cardiovascular disease. Although there is no clinical significance yet determined, azilsartan medoxomil may have potential off-label uses in patients with a history of myocardial infarction or heart failure. Azilsartan Medoxomil is a medoxomil prodrug of azilsartan, an angiotensin II receptor antagonist with antihypertensive activity. Upon hydrolysis, azilsartan selectively and competitively binds to the AT1 subtype angiotensin II receptor and blocks the binding of angiotensin II to the receptor, thus promoting vasodilatation and counteracting the effects of aldosterone. Converted from angiotensin I by angiotensin-converting enzyme (ACE), angiotensin II stimulates the adrenal cortex to synthesize and secrete aldosterone, decreasing sodium excretion and increasing potassium excretion, and acts as a vasoconstrictor in vascular smooth muscle.
Azilsartan is an angiotensin II receptor antagonist used in the treatment of hypertension, developed by Takeda. It is marketed in tablet form under the trade name Edarbi as the prodrug azilsartan medoxomil (INN, codenamed TAK-491). Azilsartan medoxomil lowers blood pressure by blocking the action of angiotensin II, a vasopressor hormone.
Azinphos-ethyl is classified under the organophosphorus family of insecticides. Azinphos-ethyl appears as colorless crystals. Used as a non-systemic insecticide with good ovicidal properties and long persistence. Used on cotton, citrus, vegetables, potatoes, tobacco, rice, and cereals to control caterpillars, beetles, aphids, spiders and many other insects. Not registered for use in the U.S. (EPA, 1998) Azinphos-ethyl is an organothiophosphate insecticide and an organic thiophosphate. It has a role as an acaricide, an EC 3.1.1.7 (acetylcholinesterase) inhibitor and an agrochemical. It derives from a hydride of a 1,2,3-benzotriazine.
A semi-synthetic macrolide antibiotic structurally related to ERYTHROMYCIN. It has been used in the treatment of Mycobacterium avium intracellulare infections, toxoplasmosis, and cryptosporidiosis.